Ethyl 5-acenaphthoylformate
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Overview
Description
Ethyl 5-acenaphthoylformate is an organic compound with the molecular formula C16H14O3. It is known for its unique structure, which includes an acenaphthene core with an ethyl ester and a formyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-acenaphthoylformate can be synthesized through several methods. One common approach involves the reaction of acenaphthenequinone with ethyl formate in the presence of a base. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-acenaphthoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-acenaphthoylformate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 5-acenaphthoylformate exerts its effects involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the ethyl ester can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl acetoacetate: Another ethyl ester with a similar structure but different reactivity.
Acenaphthenequinone: The precursor to ethyl 5-acenaphthoylformate, used in similar synthetic applications.
Ethyl formate: A simpler ester used in various chemical reactions
Uniqueness: this compound is unique due to its combination of an acenaphthene core with both an ethyl ester and a formyl group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBJOVWXOXLHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641282 |
Source
|
Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101110-21-8 |
Source
|
Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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